Dinordrin II is synthesized from precursor steroids, particularly those related to anordrin, which itself is a derivative of the natural hormone progesterone. The classification of Dinordrin II falls under the category of nor-steroids, characterized by their structural modifications that typically enhance their biological potency compared to their parent compounds. This class of compounds is often explored for therapeutic applications due to their ability to interact with hormone receptors and influence biological pathways.
The synthesis of Dinordrin II involves several key steps, primarily focusing on the modification of steroidal frameworks. The process typically includes:
For example, one common method involves the use of zinc iodide as a catalyst in reactions that facilitate the homologation of alkyne derivatives with aldehydes, leading to the formation of complex steroidal structures .
Dinordrin II possesses a unique molecular structure that differentiates it from its parent steroids. The structural formula can be represented as:
This indicates that Dinordrin II consists of 18 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms. The specific arrangement of these atoms contributes to its biological activity and interaction with steroid receptors.
Dinordrin II participates in various chemical reactions typical for nor-steroids:
These reactions are crucial for tailoring Dinordrin II's properties for specific scientific applications.
The mechanism by which Dinordrin II exerts its effects primarily involves interaction with steroid hormone receptors. Upon administration, Dinordrin II binds to these receptors, leading to:
Research indicates that Dinordrin II may exhibit up to twenty times the potency compared to anordrin in influencing these pathways .
These physical properties are essential for determining the compound's suitability for various applications in scientific research.
Dinordrin II has potential applications in several fields:
The diverse applications highlight Dinordrin II's significance in both medical and agricultural research contexts.
The development of Dinordrin II emerged from mid-20th-century efforts to synthesize nor-steroid contraceptives with enhanced specificity and reduced metabolic burdens. Early research focused on structural modifications of androstane and estrane skeletons, aiming to dissociate estrogenic activity from contraceptive effects. The breakthrough came with the synthesis of Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate), which demonstrated post-ovulatory contraceptive efficacy in primates. This catalyzed exploration of estrane analogs, leading to the creation of the Dinordrin series [1].
Dinordrin II was specifically engineered as the 2β-epimer of Dinordrin I (2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate). Its synthesis, reported in 1979, involved stereoselective modification of the A-nor ring system starting from 17β-hydroxy-A-nor-5α-estran-2-one. Key steps included:
Bioassay data revealed Dinordrin II’s distinct pharmacological profile. While Dinordrin I exhibited 20-fold greater uterotrophic potency than Anordrin, Dinordrin II showed significantly reduced estrogenicity – a critical differentiation attributed to its C2 stereochemistry. Contraceptive assessment in baboons (Papio spp.) demonstrated that both Dinordrin I and Anordrin suppressed fertility through luteolytic mechanisms, depressing plasma estrogen and progesterone. Dinordrin II, however, showed lower efficacy in this model, highlighting the therapeutic implications of C2 epimerization [1].
Table 1: Bioassay Comparison of Dinordrin Compounds
| Compound | Relative Uterotrophic Potency | Oral Antifertility Efficacy (Rats) | Luteolytic Effect (Baboons) |
|---|---|---|---|
| Ethynylestradiol | 1.0 (Reference) | High | Not tested |
| Anordrin | 0.05x | Moderate | Yes |
| Dinordrin I | 1.0x | High | Yes |
| Dinordrin II | 0.05x | Low | Minimal |
Source: Steroids 1979 [1]
Dinordrin II belongs to the 18-nor-estrane subclass, characterized by:
Its core structure (C18H26O2 backbone) differentiates it from androstane-based analogs like Anordrin, which retain the C19 methyl and exhibit broader hormonal activity. The defining structural feature of Dinordrin II is its 2β,17β-diol configuration with 17α-ethynyl substitutions – contrasting with Dinordrin I’s 2α,17β-diol orientation. This epimeric difference imposes critical conformational constraints:
Table 2: Structural Descriptors of Dinordrin Compounds
| Parameter | Dinordrin II | Dinordrin I | Anordrin |
|---|---|---|---|
| Core Skeleton | A-nor-5α-estrane (18 carbons) | A-nor-5α-estrane (18 carbons) | A-nor-5α-androstane (19 carbons) |
| C2 Configuration | β-OH | α-OH | β-OH |
| C17 Configuration | α-ethynyl, β-OH | α-ethynyl, β-OH | α-ethynyl, β-OH |
| Common Esters | Diacetate, dipropionate | Diacetate, dipropionate | Diacetate, dipropionate |
| Ring A Geometry | Cyclobutane (highly strained) | Cyclobutane (highly strained) | Cyclobutane (highly strained) |
The esterification pattern (diacetate vs. dipropionate) further modulates bioavailability. Propionyl groups enhance lipophilicity (logP >5.0), promoting adipose tissue accumulation, while acetyl derivatives exhibit faster hydrolytic clearance. Molecular modeling reveals Dinordrin II’s cyclobutane ring forces a ~30° tilt in the steroid plane versus natural estrogens, explaining its attenuated receptor binding [6].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: